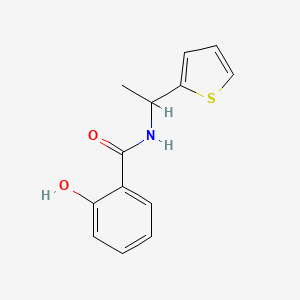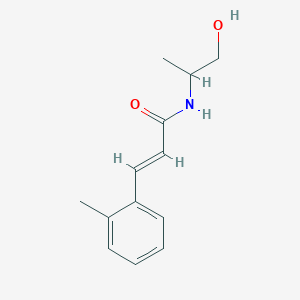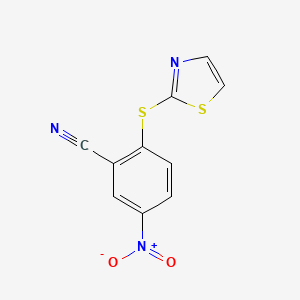
5-Nitro-2-(thiazol-2-ylthio)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2-(thiazol-2-ylthio)benzonitrile is a chemical compound with the molecular formula C10H5N3O2S2 It is a derivative of benzonitrile, featuring a nitro group at the 5-position and a thiazol-2-ylthio group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(thiazol-2-ylthio)benzonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with 2-mercaptothiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiazol-2-ylthio group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
5-Nitro-2-(thiazol-2-ylthio)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The thiazol-2-ylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thiazole ring can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 5-Amino-2-(thiazol-2-ylthio)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
科学研究应用
5-Nitro-2-(thiazol-2-ylthio)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Nitro-2-(thiazol-2-ylthio)benzonitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure with a fluorine atom instead of the thiazol-2-ylthio group.
5-Nitro-2-(methylthio)benzonitrile: Similar structure with a methylthio group instead of the thiazol-2-ylthio group.
5-Nitro-2-(phenylthio)benzonitrile: Similar structure with a phenylthio group instead of the thiazol-2-ylthio group.
Uniqueness
5-Nitro-2-(thiazol-2-ylthio)benzonitrile is unique due to the presence of both the nitro and thiazol-2-ylthio groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H5N3O2S2 |
|---|---|
分子量 |
263.3 g/mol |
IUPAC 名称 |
5-nitro-2-(1,3-thiazol-2-ylsulfanyl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2S2/c11-6-7-5-8(13(14)15)1-2-9(7)17-10-12-3-4-16-10/h1-5H |
InChI 键 |
OVGBTWIMYGPREI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
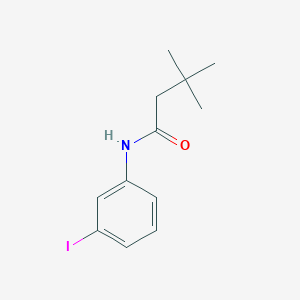
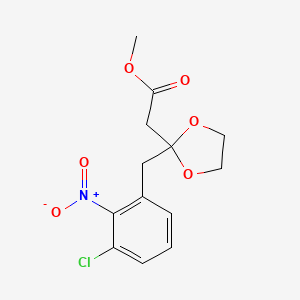
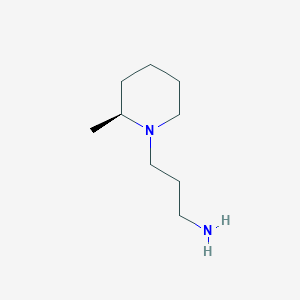
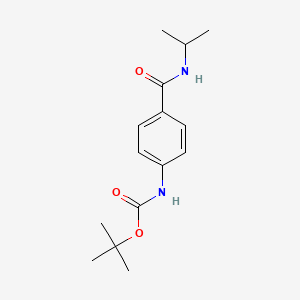

![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
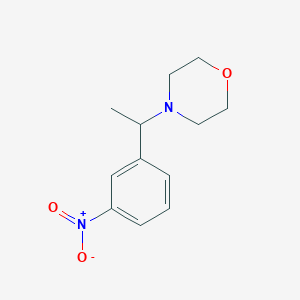
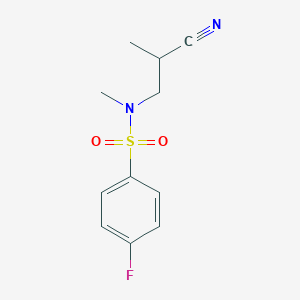
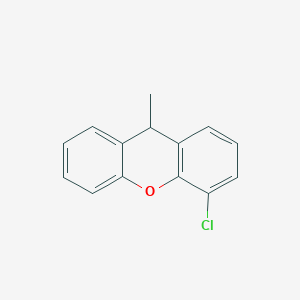
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
